
IMPERATOXIN A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imperatoxin A is a peptide toxin derived from the venom of the African scorpion Pandinus imperator. This compound is known for its ability to activate calcium release channels, specifically ryanodine receptors, which play a crucial role in muscle contraction and various cellular processes .
准备方法
Imperatoxin A can be isolated from the venom of Pandinus imperator. The synthetic preparation involves solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain. This method ensures the correct folding and formation of disulfide bonds, which are essential for the biological activity of the toxin .
化学反应分析
Imperatoxin A primarily interacts with ryanodine receptors, leading to the release of calcium ions from the sarcoplasmic reticulum. The peptide undergoes oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .
科学研究应用
Imperatoxin A is widely used in scientific research to study calcium signaling pathways and the function of ryanodine receptors. It serves as a valuable tool in understanding muscle physiology, cardiac function, and various cellular processes involving calcium release. Additionally, its ability to penetrate cell membranes makes it a potential candidate for drug delivery systems .
作用机制
Imperatoxin A exerts its effects by binding to ryanodine receptors, specifically targeting the type 1 isoform. This binding enhances the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, leading to muscle contraction and other calcium-dependent processes. The peptide’s positively charged surface facilitates its interaction with the receptor .
相似化合物的比较
Imperatoxin A is part of the calcin family of scorpion peptides, which includes other toxins like maurocalcine and hemicalcin. These peptides share a similar structure and function, targeting ryanodine receptors to modulate calcium release. this compound is unique in its high affinity and specificity for the type 1 ryanodine receptor .
生物活性
Imperatoxin A (IpTxa) is a 33-amino-acid peptide derived from the venom of the African scorpion Pandinus imperator. It has garnered significant attention in the field of biochemistry and pharmacology due to its unique ability to modulate calcium release from ryanodine receptors (RyRs), which are critical for muscle contraction and various cellular signaling pathways. This article delves into the biological activity of IpTxa, examining its mechanisms, effects on calcium dynamics, and potential therapeutic applications.
Interaction with Ryanodine Receptors
IpTxa primarily acts on RyRs, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. The binding of IpTxa to RyRs enhances calcium release, thereby influencing muscle contraction. Studies have shown that IpTxa can induce subconductance states in these channels, which are characterized by altered ion flow and channel gating properties.
- Binding Characteristics : IpTxa binds to a specific site on RyRs that is distinct from the ryanodine binding site. This binding induces a conformational change in the receptor, leading to increased calcium release into the cytosol .
- Concentration Dependence : The effective concentration (EC50) for native IpTxa is reported to be around 10 nM, while modified derivatives exhibit slightly higher EC50 values, indicating that structural modifications can impact potency but often retain significant biological activity .
Cell-Penetrating Properties
IpTxa is notable for its ability to cross cellular membranes, a property that enhances its utility as a research tool in studying intracellular calcium dynamics. Fluorescently labeled derivatives of IpTxa have been developed to visualize its uptake and localization within cells .
Calcium Release Enhancement
Research has consistently demonstrated that IpTxa significantly enhances calcium release from the sarcoplasmic reticulum:
- Skeletal Muscle Studies : In experiments with rabbit skeletal muscle fibers, nanomolar concentrations of IpTxa were shown to increase the binding of [^3H]ryanodine and trigger rapid calcium release from sarcoplasmic reticulum vesicles .
- Cardiac Muscle Applications : In cardiomyocyte studies, perfusion with IpTxa resulted in altered intracellular calcium transients, showcasing its potential role in cardiac physiology and pathophysiology .
Case Studies
- Skeletal Muscle Development : A study investigated the effects of IpTxa on developing skeletal muscle containing RyR type 3. Results indicated that low concentrations of IpTxa could enhance calcium release significantly, suggesting implications for muscle development and function .
- Cardiac Function : Another study focused on cardiomyocytes perfused with IpTxa, revealing that it could modulate intracellular calcium levels effectively. This property may have therapeutic implications for treating cardiac dysfunctions associated with impaired calcium signaling .
Summary of Key Findings
属性
CAS 编号 |
172451-37-5 |
---|---|
分子式 |
C148H260N58O45S6 |
分子量 |
3764.4 |
纯度 |
≥ 90 % (SDS-PAGE and HPLC) |
产品来源 |
United States |
Q1: What is the primary molecular target of Imperatoxin A?
A1: this compound selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]
Q2: How does IpTxa binding affect RyR channel activity?
A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]
Q3: Does this compound exhibit isoform selectivity among RyRs?
A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]
Q4: How does IpTxa compare to other known RyR activators, such as caffeine?
A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []
Q5: What are the downstream consequences of IpTxa-mediated RyR activation?
A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]
Q6: What is the molecular weight and formula of this compound?
A6: this compound is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.
Q7: What is the three-dimensional structure of IpTxa?
A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]
Q8: How does the structure of IpTxa contribute to its function?
A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]
Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?
A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]
Q10: How does mutating specific amino acids in IpTxa affect its activity?
A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []
Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?
A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []
Q12: How is the activity of this compound studied in vitro?
A12: IpTxa activity is commonly assessed in vitro using:
- [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
- Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
- Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]
Q13: What are the effects of IpTxa observed in intact cells and tissues?
A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []
Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?
A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.
Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?
A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []
Q16: What are potential applications of IpTxa in drug delivery?
A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]
Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?
A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]
Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?
A18: Despite its potential, several challenges need to be addressed:
- Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
- Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
- Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。